Cas no 150433-19-5 (3-(1-naphthyl)-1H-pyrazole)

3-(1-Naphthyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a naphthyl group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The naphthyl moiety enhances aromatic interactions, while the pyrazole ring offers versatile reactivity for further functionalization. Its rigid, planar geometry is advantageous in the design of ligands for coordination chemistry or as a scaffold for bioactive molecules. The compound exhibits potential applications in the development of pharmaceuticals, agrochemicals, and materials science due to its balanced lipophilicity and structural stability.
3-(1-naphthyl)-1H-pyrazole structure
3-(1-naphthyl)-1H-pyrazole structure
Product Name:3-(1-naphthyl)-1H-pyrazole
CAS No:150433-19-5
MF:C13H10N2
MW:194.231902599335
MDL:MFCD01569443
CID:1087806
PubChem ID:2737035
Update Time:2025-11-01

3-(1-naphthyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-(Naphthalen-1-yl)-1H-pyrazole
    • 3-(NAPHTH-1-YL)PYRAZOLE
    • 5-naphthalen-1-yl-1H-pyrazole
    • 3-(1-naphthyl)-1H-pyrazole
    • 3-(1-naphthyl)pyrazole
    • 3(5)-(1-Naphthyl)pyrazole
    • 3-naphthylpyrazole
    • AC1MC6OR
    • CTK5J5469
    • CTK8F4745
    • STOCK6S-72949
    • SureCN674356
    • 3-(Naphth-1-yl)-1H-pyrazole
    • 1-(1H-Pyrazol-3-yl)naphthalene
    • 3-(1-naphthyl)-1H-pyrazole(SALTDATA: HCl)
    • EN300-7404461
    • STK802574
    • CS-0217374
    • BBL011878
    • NCGC00342558-01
    • PS-8291
    • AB01334683-02
    • DTXSID20371789
    • MFCD01569443
    • SCHEMBL674356
    • G32808
    • naphthylpyrazole
    • AKOS002675416
    • 150433-19-5
    • MDL: MFCD01569443
    • Inchi: 1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-9H,(H,14,15)
    • InChI Key: TVZLXTOULIAGKU-UHFFFAOYSA-N
    • SMILES: N1C(=CC=N1)C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 194.084398327g/mol
  • Monoisotopic Mass: 194.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 28.7Ų

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Amadis Chemical Company Limited
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(CAS:150433-19-5)3-(1-naphthyl)-1H-pyrazole
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:33
Price ($):174.0/349.0
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Additional information on 3-(1-naphthyl)-1H-pyrazole

Chemical Profile of 3-(1-naphthyl)-1H-pyrazole (CAS No. 150433-19-5)

3-(1-naphthyl)-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 150433-19-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms, which endows it with remarkable reactivity and potential biological activity. The presence of a 1-naphthyl substituent further enhances its chemical versatility, making it a valuable scaffold for drug discovery and material science applications.

The structural framework of 3-(1-naphthyl)-1H-pyrazole consists of a fused pyrazole ring connected to a naphthalene moiety. This arrangement introduces both electron-rich and electron-deficient regions within the molecule, which can be exploited for various chemical transformations. The pyrazole ring is known for its ability to participate in hydrogen bonding, metal coordination, and heterocyclic reactions, while the naphthalene group contributes to hydrophobic interactions and aromatic stacking. Such features make this compound an attractive candidate for designing novel therapeutic agents and functional materials.

In recent years, 3-(1-naphthyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its derivatives as intermediates in synthesizing bioactive molecules targeting various diseases. One of the most compelling areas of research has been its role in developing anticancer agents. The pyrazole core is a well-established pharmacophore in oncology, with several approved drugs featuring this scaffold. The addition of the 1-naphthyl group introduces additional binding pockets that can interact with biological targets such as kinases and transcription factors. Preliminary studies have shown that certain derivatives of 3-(1-naphthyl)-1H-pyrazole exhibit inhibitory effects on cancer cell proliferation, making them promising candidates for further development.

Furthermore, the compound has shown promise in the field of immunomodulation. The unique structural features of 3-(1-naphthyl)-1H-pyrazole allow it to modulate immune responses by interacting with receptors and signaling pathways involved in inflammation and immune cell activation. Recent research has highlighted its potential as an immunosuppressant, which could be beneficial in treating autoimmune diseases and reducing transplant rejection. The ability to fine-tune the properties of this compound through structural modifications offers a pathway to develop targeted immunotherapies with minimal side effects.

The chemical synthesis of 3-(1-naphthyl)-1H-pyrazole is another area of active investigation. Given its significance, efficient synthetic routes are crucial for both academic research and industrial applications. One common approach involves the condensation of 1-naphthol with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the naphthalene moiety selectively onto the pyrazole scaffold. These methods highlight the compound's synthetic accessibility and flexibility, enabling researchers to generate a diverse library of derivatives for screening.

The spectroscopic and analytical characterization of 3-(1-naphthyl)-1H-pyrazole is also well-documented in the literature. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed insights into the molecular structure, confirming the connectivity between the pyrazole and naphthalene groups. Mass spectrometry (MS) is used for high-resolution molecular weight determination, while infrared (IR) spectroscopy helps identify functional groups present in the molecule. These techniques collectively ensure accurate structural elucidation and purity assessment.

From a material science perspective, 3-(1-naphthyl)-1H-pyrazole exhibits interesting electronic properties due to its aromatic nature. It has been explored as a building block for organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the pyrazole and naphthalene moieties allows for efficient charge transport, making it suitable for applications in optoelectronic devices. Researchers have investigated its derivatives as emissive layers in OLEDs, demonstrating tunable emission colors depending on substituent effects.

The environmental impact of 3-(1-naphthyl)-1H-pyrazole is another consideration in its broader application scope. Biodegradability studies suggest that this compound undergoes slow degradation under natural conditions but can be metabolized by microbial communities over time. Efforts are ongoing to optimize synthetic pathways toward greener methods that minimize waste generation and hazardous byproducts, aligning with sustainable chemistry principles.

In conclusion,3-(1-naphthyl)-1H-pyrazole (CAS No. 150433-19-5) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features enable diverse applications ranging from anticancer drug development to immunomodulation and optoelectronic materials. As research continues to uncover new possibilities for this molecule,3-(1-naphthyl)-1H-pyrazole is poised to remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:150433-19-5)3-(1-naphthyl)-1H-pyrazole
A1132784
Purity:99%/99%
Quantity:1g/5g
Price ($):174.0/349.0
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